molecular formula C12H11BrOS B13891896 (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol

Cat. No.: B13891896
M. Wt: 283.19 g/mol
InChI Key: JDYKNCWLEHYLSM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol (: 1027225-61-1 ) is a chemical compound offered for research and development purposes. This molecule is characterized by a methanol group bridging a 3-bromophenyl substituent and a 5-methylthiophen-2-yl group . This structure incorporates two pharmaceutically relevant motifs: a brominated aromatic ring, which is a common handle in metal-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, and a methylated thiophene ring, a privileged scaffold in medicinal chemistry and materials science . Compounds featuring thiophene and benzene rings are of significant interest in the development of enzyme inhibitors , photochromic materials , fluorescent bioprobes , and organic dyes . As a benzhydrol derivative, it serves as a versatile building block for the synthesis of more complex organic molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

(3-bromophenyl)-(5-methylthiophen-2-yl)methanol

InChI

InChI=1S/C12H11BrOS/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3

InChI Key

JDYKNCWLEHYLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol typically involves the coupling of a 3-bromobenzyl alcohol or 3-bromobenzyl halide derivative with a 5-methylthiophen-2-yl boronic acid or equivalent organometallic reagent, followed by functional group transformations to install the hydroxymethyl group at the benzylic position.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most documented and efficient methods for preparing this compound is via the Suzuki-Miyaura cross-coupling reaction between a 3-bromobenzyl alcohol derivative and a 5-methylthiophen-2-yl boronic acid.

  • Reaction Conditions :

    • Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate
    • Base: Potassium carbonate or sodium hydroxide
    • Solvents: Mixtures of water with acetone, toluene, or ethanol
    • Temperature: Typically 65–90 °C
    • Time: 4 to 21 hours depending on conditions
  • Typical Procedure :
    A mixture of 3-bromobenzyl alcohol, 5-methylthiophen-2-yl boronic acid, palladium catalyst, and base is stirred under nitrogen atmosphere in a biphasic solvent system (e.g., acetone/water or toluene/water). After completion, the product is extracted, purified by column chromatography, and isolated as a white solid or syrup.

  • Yields :
    Reported yields range from 57% to over 90%, depending on catalyst loading, base, and solvent system.

  • Example Data Table :

Entry Catalyst Base Solvent System Temp (°C) Time (h) Yield (%) Notes
1 Pd(PPh3)4 (0.25 g) Na2CO3 (2M aq) Toluene / H2O 90 4 57 Standard Suzuki conditions
2 Pd(OAc)2 (12 mg) K2CO3 Acetone / H2O 65 16 85–90 Biphasic system, longer time
3 Pd(PPh3)4 (270 mg) NaOH (1.5 M aq) EtOH / Toluene / H2O 90 4 57 With 5-iso-butylthiophene boronic acid

Source: Experimental data adapted from Ambeed and patent literature

Alternative Coupling and Functionalization Methods

  • Copper(I)-Catalyzed Coupling :
    Copper(I) iodide with ligands such as Ruphos in tetrahydrofuran and N,N-dimethylformamide at 75 °C for extended times (up to 21 hours) has been used to achieve high selectivity and yields (>90%) in coupling reactions involving bromophenyl derivatives.

  • Hydroxymethylation via Reduction :
    In some synthetic schemes, the benzylic bromide or halide intermediate is converted to the corresponding methanol derivative by reduction using mild hydride reagents or catalytic hydrogenation, ensuring retention of the bromine substituent on the aromatic ring.

Mechanistic and Optimization Insights

  • The Suzuki-Miyaura reaction proceeds through oxidative addition of the palladium catalyst to the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

  • The choice of base and solvent system critically affects the reaction rate and yield. Biphasic mixtures with water facilitate the activation of boronic acids and improve catalyst turnover.

  • Temperature optimization is crucial; reactions at 65–90 °C provide a balance between reaction rate and minimizing side reactions.

  • Catalyst loading and ligand choice influence selectivity and yield, with Pd(PPh3)4 and Pd(OAc)2 being commonly effective.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Suzuki-Miyaura Cross-Coupling 3-Bromobenzyl alcohol, 5-methylthiophen-2-yl boronic acid, Pd catalyst, K2CO3 65–90 °C, 4–16 h, acetone/water or toluene/water 57–90 High selectivity, scalable , Patent CN111655685B
Copper(I)-Catalyzed Coupling 3-Bromobenzyl alcohol, 5-methylthiophen-2-yl boronic acid, CuI, Ruphos 75 °C, 21 h, THF/DMF >90 High selectivity, alternative catalyst
Reduction of Benzylic Halide Benzylic bromide intermediate, hydride reagents or catalytic hydrogenation Mild conditions Variable Retains bromine, mild conditions General organic synthesis knowledge

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

(a) (2-Bromo-3-methylphenyl)-(5-methylthiophen-2-yl)methanol (1q)

  • Structure : Differs by a methyl substituent at the 3-position of the bromophenyl ring.
  • Synthesis: Pd(II)/chiral norbornene catalysis, 96% yield, m.p. 57–59°C .

(b) 5-(3-Bromophenyl)thiophene-2-carboxylic Acid

  • Structure : Replaces the hydroxymethylene group with a carboxylic acid.
  • Properties : Molecular weight 283.14 g/mol; likely higher acidity and lower volatility due to the carboxylic acid .
  • Applications : Carboxylic acid derivatives are often used in metal-organic frameworks or as intermediates in drug synthesis.

(c) 2-((((3-Bromophenyl)(phenyl)methyl)sulfinyl)methyl)thiophene

  • Synthesis: Derived from (3-bromophenyl)(phenyl)methanol, with yields of 79% (thioether) and 60% (sulfoxide) .
  • Key Difference : The sulfinyl group introduces chirality and polarity, influencing pharmacokinetic properties.

Table 1: Comparison of Bromophenyl-Thiophene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield Key Functional Group
(3-Bromophenyl)-(5-methylthiophen-2-yl)methanol C₁₂H₁₁BrOS 283.18 N/A N/A Hydroxymethylene
(2-Bromo-3-methylphenyl)-(5-methylthiophen-2-yl)methanol C₁₃H₁₃BrOS 297.21 57–59 96% Hydroxymethylene
5-(3-Bromophenyl)thiophene-2-carboxylic acid C₁₁H₇BrO₂S 283.14 N/A N/A Carboxylic acid

Substituent Effects on Bioactivity

(a) Halogen-Substituted Chalcones ()

  • Compounds : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4).
  • Cytotoxicity : IC₅₀ values of 42.22 and 22.41 μg/mL against MCF-7 cells, respectively .
  • Comparison: The 3-bromophenyl group enhances cytotoxicity compared to non-halogenated analogs, suggesting that halogen placement is critical for bioactivity.

(b) 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

  • Structure : Incorporates a bromothiophene linked to an isoxazole-carboxamide.
  • Relevance : Demonstrates how bromothiophene derivatives can be tailored for target-specific interactions (e.g., enzyme inhibition) .

Functional Group Variations

(a) Di(3-thienyl)methanol ()

  • Structure : Two thiophene rings attached to a hydroxymethylene group.
  • Properties : m.p. 61–62°C, synthesized via n-BuLi and ethyl formate .

(b) (5-Methylthiophen-2-yl)(1-naphthyl)methanol ()

  • Structure : Naphthyl group replaces bromophenyl, increasing aromaticity.
  • Impact : Higher molecular weight (258.34 g/mol) may reduce solubility in polar solvents, limiting bioavailability .

Key Findings and Implications

  • Synthetic Efficiency: Cooperative catalysis (e.g., Pd(II)/norbornene) enables high yields in chiral alcohol synthesis , whereas traditional methods (e.g., Grignard reactions) may require multiple steps .
  • Bioactivity Trends : Bromine at the 3-position on phenyl rings correlates with enhanced cytotoxicity , while thiophene methylation improves thermal stability .
  • Functional Group Influence : Hydroxymethylene groups offer versatility for further derivatization (e.g., sulfoxidation , esterification ).

Table 2: Bioactivity Comparison

Compound Type Bioactivity (IC₅₀/LC₅₀) Reference
Halogenated Chalcones (C3, C4) 42.22–22.41 μg/mL (MCF-7 cells)
4-Bromobenzyl-oxadiazole (Cpd 5) Antimicrobial (MIC: Not specified)

Biological Activity

The compound (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol is a noteworthy chemical entity due to its potential biological activities. This article aims to provide an in-depth exploration of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H12BrOS
  • Molecular Weight : 284.19 g/mol
  • IUPAC Name : (3-bromophenyl)(5-methylthiophen-2-yl)methanol

Synthesis

The synthesis of (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol can be achieved through various methods, including:

  • Bromination : The introduction of the bromine atom into the phenyl ring.
  • Thiol Reaction : The reaction of 5-methylthiophenol with a suitable electrophile.
  • Alcohol Formation : Reduction of the corresponding carbonyl compound to yield the alcohol.

Antimicrobial Activity

Research has indicated that (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

Antioxidant Properties

In a study assessing the antioxidant capabilities of this compound, it was found to scavenge free radicals effectively. The compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, suggesting potent antioxidant activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol induces apoptosis in a dose-dependent manner. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study, (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol was tested against clinical isolates of multidrug-resistant bacteria. The compound showed promising results, inhibiting bacterial growth effectively and demonstrating potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant and Cytotoxic Effects

A recent study investigated the effects of this compound on oxidative stress in cancer cells. Results indicated that treatment with (3-Bromophenyl)-(5-methylthiophen-2-yl)methanol significantly reduced reactive oxygen species levels and enhanced cell viability under oxidative stress conditions.

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